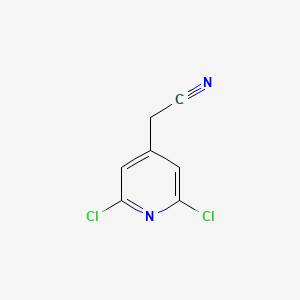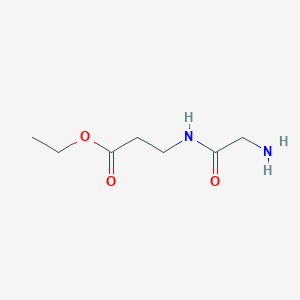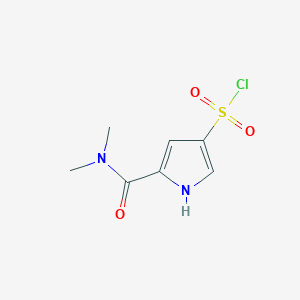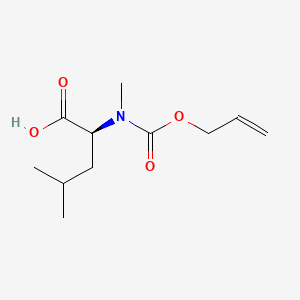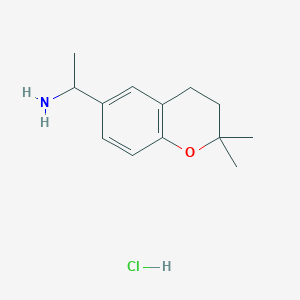
1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a chromene ring system with a dimethyl substitution and an ethanamine side chain, which is further converted to its hydrochloride salt for enhanced stability and solubility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)ethanamine;hydrochloride typically involves the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving suitable precursors such as phenols and aldehydes under acidic or basic conditions.
Dimethyl Substitution:
Ethanamine Side Chain Addition: The ethanamine side chain can be introduced through a nucleophilic substitution reaction using ethylamine or its derivatives.
Conversion to Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylamine or other nucleophiles in the presence of a suitable base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted ethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)ethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
- (S)-(+)-(2,2-Dimethyl-[1,3]-dioxolan-4-yl)-methylamine
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
- (2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine
Comparison: 1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)ethanamine;hydrochloride is unique due to its specific chromene ring system and ethanamine side chain. Compared to similar compounds, it may exhibit distinct biological activities and chemical reactivity, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C13H20ClNO |
|---|---|
Molekulargewicht |
241.76 g/mol |
IUPAC-Name |
1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12;/h4-5,8-9H,6-7,14H2,1-3H3;1H |
InChI-Schlüssel |
MLPGCQMNICAYLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)OC(CC2)(C)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanamine](/img/structure/B13518322.png)
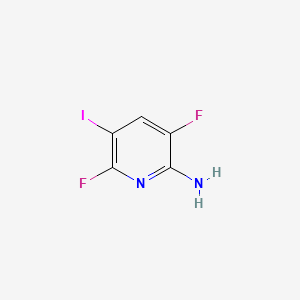
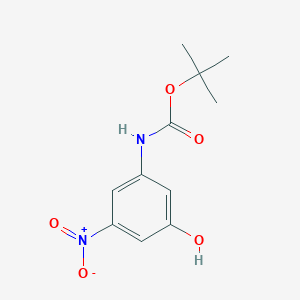
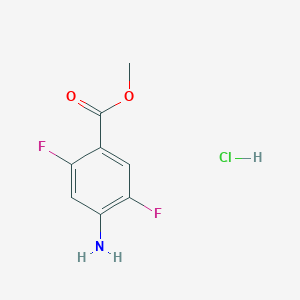
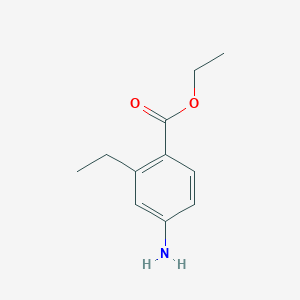
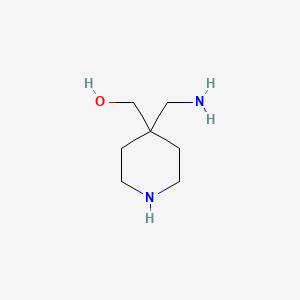
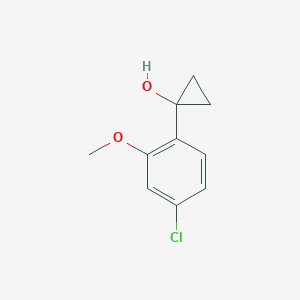
![benzyl(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoatehydrochloride](/img/structure/B13518374.png)
